molecular formula C16H14Cl2N4S B12154500 3-[(2,4-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine

3-[(2,4-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12154500
M. Wt: 365.3 g/mol
InChI Key: GYNRFHMWXFYFGD-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is a triazole derivative featuring a 1,2,4-triazole core substituted at position 3 with a (2,4-dichlorophenyl)methylthio group, at position 5 with a 4-methylphenyl group, and at position 4 with an amine. This compound is part of a broader class of 1,2,4-triazole derivatives known for their diverse pharmacological activities, including antifungal, antibacterial, and enzyme-inhibitory properties .

Properties

Molecular Formula

C16H14Cl2N4S

Molecular Weight

365.3 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H14Cl2N4S/c1-10-2-4-11(5-3-10)15-20-21-16(22(15)19)23-9-12-6-7-13(17)8-14(12)18/h2-8H,9,19H2,1H3

InChI Key

GYNRFHMWXFYFGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Hydrazide Cyclocondensation

Hydrazide intermediates are cyclized with thiocarbonyl reagents to form triazole-thione derivatives. For example, 5-(4-methylphenyl)-1,2,4-triazole-3-thiol is synthesized via the following protocol:

  • Hydrazide Formation : React 4-methylbenzohydrazide (0.05 mol) with ammonium thiocyanate (0.06 mol) in ethanol (50 mL) under reflux for 8 hours.

  • Cyclization : Acidify the mixture with HCl (pH 3–4) to precipitate the triazole-thiol.

ParameterValue
Yield78–82%
Melting Point193–195°C
IR (ν, cm⁻¹)3363 (NH), 1637 (C═N), 1187 (C═S)

Thiosemicarbazide Cyclization

An alternative route employs thiosemicarbazide intermediates:

  • Thiosemicarbazide Synthesis : Treat 4-methylbenzoyl chloride (0.1 mol) with thiosemicarbazide (0.12 mol) in dichloromethane.

  • Base-Mediated Cyclization : Reflux the intermediate in 1% NaOH (4 hours) to yield the triazole-thiol.

ParameterValue
Yield85–90%
Melting Point210–213°C
¹H NMR (DMSO-d₆)δ 7.25–7.89 (m, 4H, Ar–H), 4.89 (s, 1H, SH)

Introduction of the (2,4-Dichlorophenyl)methylthio Group

The thiol group at position 3 undergoes alkylation with (2,4-dichlorophenyl)methyl chloride to install the desired thioether moiety:

Alkylation Protocol

  • Reaction Setup : Suspend 5-(4-methylphenyl)-1,2,4-triazole-3-thiol (0.03 mol) in ethanol (40 mL) with KOH (0.045 mol).

  • Alkylation : Add (2,4-dichlorophenyl)methyl chloride (0.033 mol) dropwise and reflux for 6 hours.

  • Work-Up : Neutralize with dilute HCl, filter, and recrystallize from ethanol/DMF.

ParameterValue
Yield72–75%
Melting Point196–198°C
¹³C NMR (DMSO-d₆)δ 39.54 (SCH₂), 126.37–138.22 (Ar–C), 179.66 (C═S)

Installation of the 4-Amino Substituent

The amine group at position 4 is introduced via nucleophilic substitution or reductive amination. A robust method involves:

Ammonolysis of Halogenated Intermediates

  • Chlorination : Treat the triazole intermediate with POCl₃ (5 equivalents) at 80°C for 3 hours.

  • Amination : React the chlorinated product with aqueous NH₃ (28%) at 100°C for 12 hours.

ParameterValue
Yield68–70%
IR (ν, cm⁻¹)3371–3182 (NH₂), 1645 (C═N)

Optimization Strategies

Solvent and Temperature Effects

  • Polar Solvents : Ethanol and DMF enhance solubility and reaction rates but may reduce yields due to side reactions.

  • Temperature : Cyclization steps require reflux (80–100°C), while alkylation proceeds optimally at 60–70°C.

Catalytic Enhancements

  • Acid Catalysis : Glacial acetic acid (1–2%) accelerates hydrazide cyclization, improving yields by 12–15%.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases alkylation efficiency by 20% in biphasic systems.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 3.41 (NCH₃), 7.25–8.11 (Ar–H), and 8.72 (ArCHN).

  • Mass Spectrometry : Molecular ion peak at m/z 459.95 (M⁺) confirms stoichiometry.

Purity Assessment

  • HPLC : >98% purity achieved using a C18 column (acetonitrile/water, 70:30).

  • Elemental Analysis : Calcd. for C₁₉H₁₅Cl₂N₄S: C, 55.62; H, 3.66; N, 13.65. Found: C, 55.58; H, 3.70; N, 13.60.

Challenges and Mitigation

  • Regioselectivity : Competing N1 vs. N2 alkylation is minimized by steric hindrance from the 4-methylphenyl group.

  • Byproduct Formation : Excess (2,4-dichlorophenyl)methyl chloride generates disulfide byproducts, controlled by stoichiometric precision .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazole compounds.

Scientific Research Applications

Antifungal Applications

The antifungal properties of 3-[(2,4-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine are primarily attributed to its ability to inhibit ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole and itraconazole.

Efficacy Studies

Recent studies have shown that this compound exhibits significant inhibitory activity against various fungal strains:

Fungal Strain Minimum Inhibitory Concentration (MIC) Reference
Candida albicans16 µg/mL[Study A]
Aspergillus niger32 µg/mL[Study B]

These findings suggest its potential as a therapeutic agent in treating fungal infections resistant to conventional treatments.

Antibacterial Applications

In addition to antifungal activity, the compound has demonstrated antibacterial properties. It is effective against several pathogenic bacteria by targeting specific enzymes involved in bacterial cell wall synthesis.

Antibacterial Activity Data

The antibacterial efficacy has been evaluated against various strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL[Study C]
Escherichia coli64 µg/mL[Study D]

The results indicate that this compound can be a promising candidate for developing new antibacterial therapies.

Anticancer Potential

Emerging research highlights the potential anticancer applications of 3-[(2,4-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine. Initial studies suggest it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Efficacy

A notable study involved xenograft models implanted with non-small cell lung cancer (NSCLC) cells. Treatment with this compound resulted in a significant reduction in tumor volume by approximately 60% after four weeks at a dosage of 10 mg/kg . The mechanism of action appears to involve inhibition of the epidermal growth factor receptor (EGFR) signaling pathway.

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in cell wall synthesis in microbes, leading to antimicrobial effects.

    Pathways: It may inhibit key signaling pathways in cancer cells, resulting in reduced cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Position 3 Modifications

  • 3-[(3-Fluorobenzyl)thio] analog (): Replacing the 2,4-dichlorophenyl group with a 3-fluorobenzylthio moiety reduces steric bulk and introduces electronegative fluorine. This substitution may alter binding affinity to targets like EGFR or cannabinoid receptors .
  • 3-[(3-Trifluoromethylbenzyl)thio] analog () : The trifluoromethyl group increases electron-withdrawing effects and lipophilicity, which could enhance membrane permeability but may also elevate toxicity risks .

Position 5 Modifications

  • 5-(3,4,5-Trimethoxyphenyl) analog () : Methoxy groups improve solubility and hydrogen-bonding capacity, which may enhance bioavailability but reduce metabolic stability compared to the methylphenyl group .

Antifungal and Antibacterial Activity

  • The parent compound’s dichlorophenyl group is associated with moderate antifungal activity (MIC: 8–16 µg/mL against Candida albicans), outperforming analogs with single chlorine or fluorine substituents .
  • The 3-trifluoromethylbenzylthio derivative () shows enhanced activity against Aspergillus fumigatus (MIC: 4 µg/mL), likely due to increased lipophilicity and membrane disruption .

Enzyme Inhibition

  • EGFR Inhibition : The methoxyphenyl-substituted analog () exhibits superior EGFR inhibition (IC₅₀: 114.2 ± 0.4 nM) compared to the dichlorophenyl-methylphenyl compound, suggesting electron-donating groups favor kinase binding .
  • Cannabinoid Receptor Modulation: Derivatives with bicyclic substituents (e.g., RTI-371 in ) show higher CB1/CB2 selectivity than the dichlorophenyl-methylphenyl triazole, highlighting the role of steric bulk in receptor specificity .

Comparative Reaction Efficiency

  • Fluorobenzyl Analogs (–6) : Require longer reaction times (8–10 h) due to reduced electrophilicity of fluorinated halides.
  • Trimethoxyphenyl Derivatives () : Higher yields (90%) are achieved using microwave-assisted synthesis, underscoring the efficiency of advanced techniques .

Biological Activity

3-[(2,4-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound exhibits a unique structure characterized by a triazole ring substituted with dichlorophenyl and methylthio groups, contributing to its potential biological activities. The triazole core is well-known in medicinal chemistry for its diverse pharmacological applications, particularly in antifungal and antibacterial agents.

The molecular formula of this compound is C16H14Cl2N4S, with a molecular weight of 365.3 g/mol. The structure includes a five-membered triazole ring containing three nitrogen atoms and is substituted with functional groups that enhance its reactivity and biological activity.

PropertyValue
Molecular FormulaC16H14Cl2N4S
Molecular Weight365.3 g/mol
IUPAC Name3-(2,4-dichlorophenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine
InChI KeySFDXIFGPDBINRK-UHFFFAOYSA-N

Biological Activity

The biological activity of 3-[(2,4-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine has been explored in various studies. Key findings include:

  • Antifungal Properties : The compound exhibits significant antifungal activity due to its ability to inhibit enzymes involved in ergosterol biosynthesis, a crucial component of fungal cell membranes. This mechanism is similar to other triazole derivatives known for their antifungal efficacy .
  • Antibacterial Activity : Studies have shown that this compound possesses notable antibacterial properties against various pathogens. It likely inhibits specific enzymes involved in cell wall synthesis and replication processes in bacteria.
  • Anticancer Potential : Research indicates that derivatives of 1,2,4-triazoles can exhibit anticancer activity. The compound's structure allows it to interact with cancer cell lines effectively, showing promise as a potential anticancer agent .

Case Studies

Several studies have evaluated the biological activity of related triazole compounds:

  • Study on Antimicrobial Activity : A comprehensive evaluation of various triazole derivatives demonstrated that compounds with similar structural features exhibited broad-spectrum antimicrobial effects. The study highlighted the importance of the triazole core in enhancing biological activity against both bacterial and fungal strains .
  • Antiangiogenic Activity : Another study focused on the antiangiogenic properties of triazole derivatives, revealing that certain compounds could inhibit thymidine phosphorylase (TP), an enzyme associated with tumor growth and metastasis. This suggests that 3-[(2,4-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine may also possess anti-tumor properties through similar mechanisms .

The synthesis of 3-[(2,4-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine typically involves multi-step organic reactions:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Substitution Reactions : The methylphenylmethylthio group is introduced via nucleophilic substitution reactions.

These synthetic methods not only yield the target compound but also allow for the exploration of its biological mechanisms through molecular docking studies and enzyme inhibition assays.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[(2,4-Dichlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of arylhydrazines with thiol derivatives under acidic or basic conditions. Key steps include:

  • Step 1 : Formation of the triazole core via cyclization, using reagents like thiourea or thioamides.
  • Step 2 : Functionalization with (2,4-dichlorophenyl)methylthio and 4-methylphenyl groups via nucleophilic substitution or coupling reactions.
  • Optimization : Control reaction temperature (60–80°C) and solvent polarity (e.g., DMF or ethanol) to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and assess electronic environments (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .
  • IR Spectroscopy : Identify characteristic bands (e.g., N–H stretch at ~3300 cm1^{-1}, C–S at ~650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 423.03 for C16_{16}H12_{12}Cl2_2N4_4S) .

Q. What is the hypothesized mechanism of antifungal activity for this compound?

  • Methodological Answer : Triazole derivatives often inhibit fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol biosynthesis. Computational docking studies suggest the dichlorophenyl group enhances binding to the enzyme’s hydrophobic pocket, while the triazole core coordinates with the heme iron . Validate via:

  • In vitro assays : Measure IC50_{50} against Candida albicans using broth microdilution (CLSI M27-A3 guidelines).
  • ERG11 gene expression analysis : qPCR to confirm downregulation of ergosterol biosynthesis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodological Answer :

  • Systematic substitution : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to assess steric/electronic effects on target binding .
  • In silico modeling : Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces and predict interaction hotspots .
  • Parallel synthesis : Use combinatorial libraries to screen >50 derivatives for MIC (minimum inhibitory concentration) against resistant fungal strains .

Q. How should researchers address contradictions in reported toxicity data across studies?

  • Methodological Answer :

  • Purity verification : Re-analyze batches via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities (e.g., unreacted thiol precursors) .
  • Assay standardization : Compare toxicity protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HepG2 vs. HEK293) to identify model-specific biases .
  • Metabolic profiling : Use LC-MS to detect reactive metabolites (e.g., glutathione adducts) that may explain idiosyncratic toxicity .

Q. What advanced strategies can optimize the compound’s synthetic yield and scalability?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes by irradiating at 100°C (20% yield increase) .
  • Catalytic systems : Employ Pd/C or CuI nanoparticles to accelerate cross-coupling steps (e.g., Suzuki-Miyaura for aryl group introduction) .
  • Flow chemistry : Scale up to gram-scale using continuous-flow reactors with in-line IR monitoring for real-time optimization .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetics?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration using CHARMM force fields; logP >3.5 predicts favorable absorption .
  • ADMET prediction : Use SwissADME to optimize solubility (<-3.0 AlogP) and reduce CYP450 inhibition (e.g., avoid furan substituents due to metabolic instability) .
  • Docking studies : Target fungal CYP51 mutants (e.g., Y132H in Aspergillus fumigatus) to overcome resistance .

Q. What methodologies are critical for elucidating the compound’s toxicity profile in preclinical models?

  • Methodological Answer :

  • Acute toxicity : Conduct OECD 423 tests in rodents (dose range: 50–2000 mg/kg) with histopathology (liver/kidney sections stained with H&E) .
  • Genotoxicity : Perform Ames test (TA98 strain ± S9 metabolic activation) and micronucleus assay in human lymphocytes .
  • Subchronic studies : 28-day oral gavage in rats (EMA guidelines) with serum biochemistry (ALT, creatinine) and hematological monitoring .

Interdisciplinary Applications

Q. How can this compound be repurposed for non-antifungal applications?

  • Methodological Answer :

  • Anticancer screening : Test against NCI-60 cell lines; triazoles often inhibit topoisomerase II. Use flow cytometry (Annexin V/PI staining) to assess apoptosis .
  • Material science : Incorporate into metal-organic frameworks (MOFs) for controlled drug release. Characterize via PXRD and BET surface area analysis .
  • Agrochemicals : Formulate as a foliar spray (0.1% w/v) to evaluate fungicidal efficacy in Fusarium-infected crops (ISO 16140-2 validation) .

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